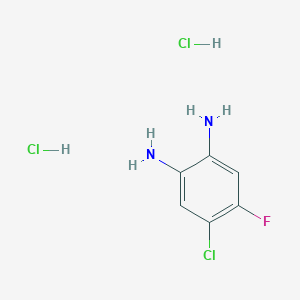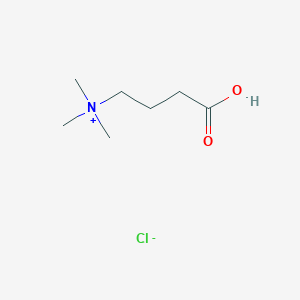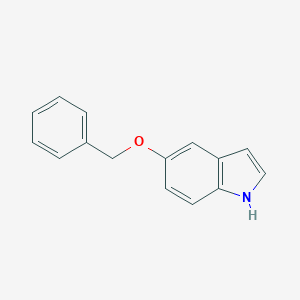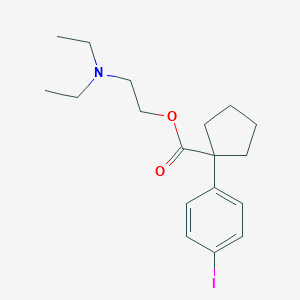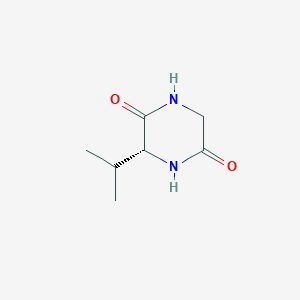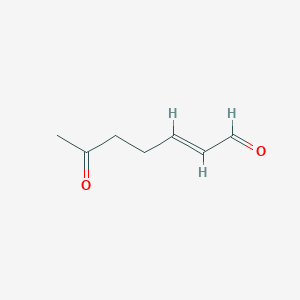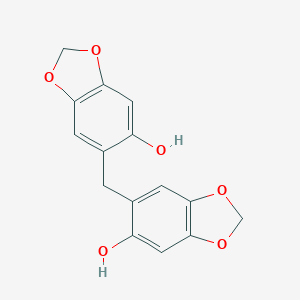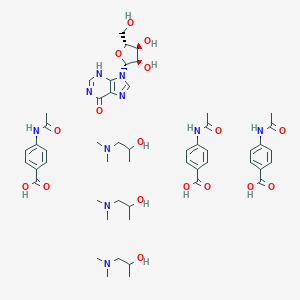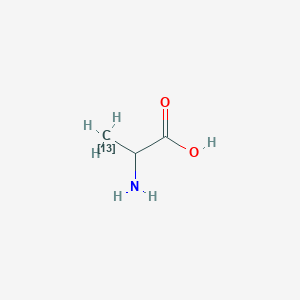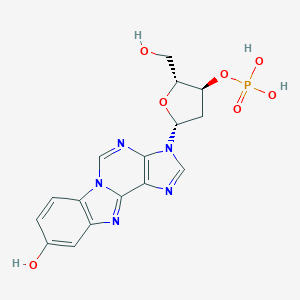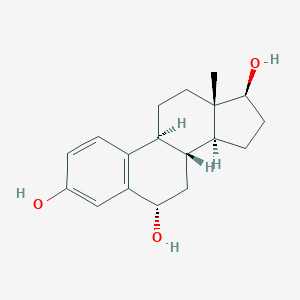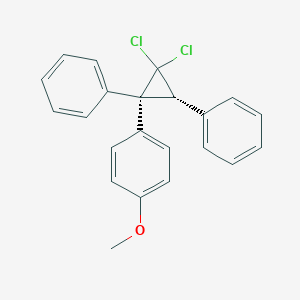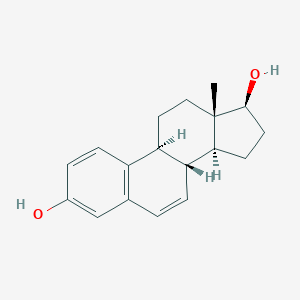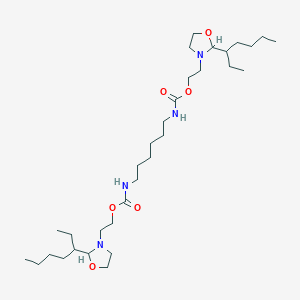
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate, also known as HOCPCA, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. HOCPCA belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a receptor without directly activating it.
作用機序
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate enhances the activity of the glutamate receptor by binding to a specific site on the receptor known as the allosteric site. This binding causes a conformational change in the receptor, which enhances the activity of the receptor. The glutamate receptor plays a role in various physiological processes, including learning and memory, and is implicated in various diseases.
生化学的および生理学的効果
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease. Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has also been shown to have anxiolytic effects in animal models.
実験室実験の利点と制限
One advantage of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate is its specificity for the glutamate receptor, which reduces the potential for off-target effects. However, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has a short half-life, which limits its usefulness as a therapeutic agent. In addition, the synthesis method for Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate is complex and requires specialized equipment.
将来の方向性
For the study of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate include the development of analogs with improved pharmacokinetic properties and the exploration of its potential in other diseases.
合成法
The synthesis of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate involves the reaction of 1,6-hexanediamine with 2-(2-(heptan-3-yl)oxazolidin-3-yl)ethanol and phosgene. The resulting product is then treated with urea to obtain Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate. The synthesis method has been optimized to improve the yield and purity of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate.
科学的研究の応用
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been studied for its potential as a therapeutic agent in various diseases, including schizophrenia, Alzheimer's disease, and Parkinson's disease. In schizophrenia, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to enhance the activity of the glutamate receptor, which plays a role in the pathophysiology of the disease. In Alzheimer's disease, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to improve cognitive function in animal models. In Parkinson's disease, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to protect dopaminergic neurons from oxidative stress.
特性
CAS番号 |
140921-24-0 |
|---|---|
製品名 |
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate |
分子式 |
C32H62N4O6 |
分子量 |
598.9 g/mol |
IUPAC名 |
2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethyl N-[6-[2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethoxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C32H62N4O6/c1-5-9-15-27(7-3)29-35(19-23-39-29)21-25-41-31(37)33-17-13-11-12-14-18-34-32(38)42-26-22-36-20-24-40-30(36)28(8-4)16-10-6-2/h27-30H,5-26H2,1-4H3,(H,33,37)(H,34,38) |
InChIキー |
GLHIIWCTJKBGGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(CCO1)CCOC(=O)NCCCCCCNC(=O)OCCN2CCOC2C(CC)CCCC |
正規SMILES |
CCCCC(CC)C1N(CCO1)CCOC(=O)NCCCCCCNC(=O)OCCN2CCOC2C(CC)CCCC |
その他のCAS番号 |
140921-24-0 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



